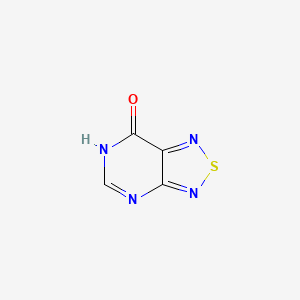
6-Hydroxy-8-thiapurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-8-thiapurine is a thiopurine derivative known for its significant biological and chemical properties. Thiopurines, including this compound, are a class of compounds that have been extensively studied for their immunosuppressive, anti-inflammatory, and anticancer activities . These compounds are structurally similar to purines, which are essential components of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-8-thiapurine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-mercaptopurine with hydroxylating agents to introduce the hydroxyl group at the 6th position . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxy-8-thiapurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-8-thiapurine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other thiopurine derivatives.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an immunosuppressive and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-8-thiapurine involves its incorporation into DNA and RNA, where it acts as an antimetabolite. This incorporation disrupts the normal synthesis and function of nucleic acids, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound targets enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and interferes with the synthesis of guanine nucleotides .
Vergleich Mit ähnlichen Verbindungen
6-Mercaptopurine: Another thiopurine derivative with similar immunosuppressive and anticancer properties.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body.
Thioguanine: Used in the treatment of leukemia and other cancers.
Uniqueness: 6-Hydroxy-8-thiapurine is unique due to its specific hydroxylation at the 6th position, which imparts distinct chemical and biological properties compared to other thiopurines. This modification can influence its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
7598-41-6 |
|---|---|
Molekularformel |
C4H2N4OS |
Molekulargewicht |
154.15 g/mol |
IUPAC-Name |
6H-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H2N4OS/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9) |
InChI-Schlüssel |
RYRDPYFHJVZVFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NSN=C2C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




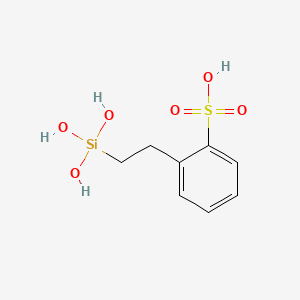

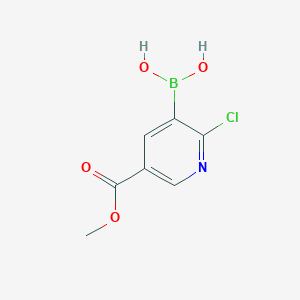
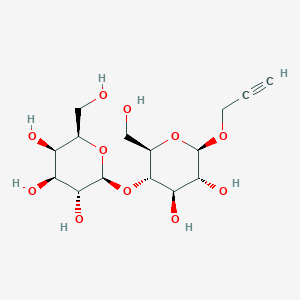
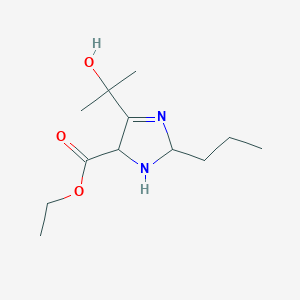
![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)

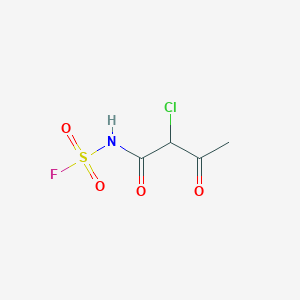
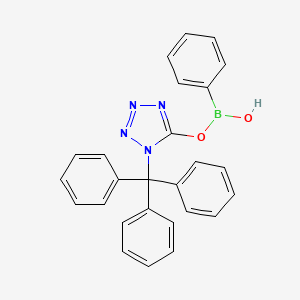
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
